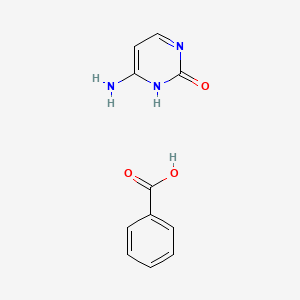

6-amino-1H-pyrimidin-2-one;benzoic acid

Description

Properties

CAS No. |

65970-24-3 |

|---|---|

Molecular Formula |

C11H11N3O3 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

6-amino-1H-pyrimidin-2-one;benzoic acid |

InChI |

InChI=1S/C7H6O2.C4H5N3O/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-6-4(8)7-3/h1-5H,(H,8,9);1-2H,(H3,5,6,7,8) |

InChI Key |

IMRFZTOEMODMJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=C(NC(=O)N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for the 6 Amino 1h Pyrimidin 2 One;benzoic Acid Co Crystal System

Solution-Based Crystallization Techniques

Solution-based methods are the most common approaches for the preparation of co-crystals, relying on the dissolution of the co-formers in a suitable solvent system, followed by nucleation and crystal growth. The selection of an appropriate solvent is a critical step, as it must allow for the congruent dissolution of both 6-amino-1H-pyrimidin-2-one and benzoic acid.

Slow Solvent Evaporation Method

The slow solvent evaporation technique is a widely used method for obtaining high-quality single crystals. In this approach, equimolar amounts of 6-amino-1H-pyrimidin-2-one and benzoic acid are dissolved in a common solvent or a mixture of solvents. The resulting solution is then allowed to stand undisturbed, permitting the solvent to evaporate slowly. This gradual increase in solute concentration facilitates the formation of co-crystal nuclei and their subsequent growth.

Table 1: Hypothetical Experimental Parameters for Slow Solvent Evaporation

| Parameter | Description |

| Co-formers Ratio | 1:1 molar ratio of 6-amino-1H-pyrimidin-2-one to benzoic acid |

| Solvent System | A solvent in which both components have moderate and similar solubility, such as ethanol, methanol, or acetone. A mixture of solvents might also be employed to fine-tune solubility. |

| Concentration | A solution that is near saturation at room temperature. |

| Temperature | Typically ambient room temperature to ensure a slow and controlled evaporation rate. |

| Environment | The vessel is often loosely covered to control the rate of evaporation and prevent contamination. |

Controlled Cooling Crystallization Approaches

Controlled cooling crystallization involves dissolving the co-formers in a solvent at an elevated temperature to create a saturated or near-saturated solution. This solution is then gradually cooled, leading to supersaturation and subsequent crystallization of the co-crystal. The cooling rate is a crucial parameter that can influence the size and quality of the resulting crystals. Slower cooling rates generally favor the growth of larger, more well-defined crystals.

Table 2: Hypothetical Experimental Parameters for Controlled Cooling Crystallization

| Parameter | Description |

| Co-formers Ratio | 1:1 molar ratio of 6-amino-1H-pyrimidin-2-one to benzoic acid |

| Solvent System | A solvent in which the solubility of both components increases significantly with temperature. |

| Initial Temperature | A temperature at which both co-formers completely dissolve to form a clear solution. |

| Final Temperature | A lower temperature at which the co-crystal precipitates out of the solution. |

| Cooling Rate | A slow and controlled rate (e.g., 1-5 °C/hour) to promote crystal growth over nucleation. |

Solid-State Preparation Routes

Solid-state, or mechanochemical, methods offer an alternative to solution-based techniques and are often considered more environmentally friendly due to the reduced or complete absence of solvents. These methods involve the direct grinding of the solid co-formers.

Mechanical Grinding Techniques

Mechanical grinding utilizes mechanical energy to induce the formation of co-crystals. This can be performed manually with a mortar and pestle or using automated ball mills or vibratory mills.

Neat grinding, also known as dry grinding, involves the grinding of a stoichiometric mixture of the solid co-formers without the addition of any solvent. The mechanical force applied during grinding provides the energy required for the molecules to interact and form the co-crystal lattice.

Table 3: Hypothetical Experimental Parameters for Neat Grinding

| Parameter | Description |

| Co-formers Ratio | 1:1 molar ratio of 6-amino-1H-pyrimidin-2-one to benzoic acid |

| Grinding Method | Manual grinding with a mortar and pestle or mechanical ball milling. |

| Grinding Time | Typically ranges from 15 to 60 minutes, depending on the scale and the reactivity of the components. |

| Monitoring | The progress of co-crystal formation can be monitored by techniques such as Powder X-ray Diffraction (PXRD). |

Solvent-drop grinding, also referred to as liquid-assisted grinding, is a variation of neat grinding where a small, catalytic amount of a liquid is added to the solid mixture during the grinding process. The added liquid can act as a lubricant, enhancing molecular mobility and facilitating the co-crystallization process, often leading to a more complete and faster reaction compared to neat grinding.

Table 4: Hypothetical Experimental Parameters for Solvent-Drop Grinding

| Parameter | Description |

| Co-formers Ratio | 1:1 molar ratio of 6-amino-1H-pyrimidin-2-one to benzoic acid |

| Liquid Additive | A few drops of a solvent in which the co-formers have low to negligible solubility (e.g., acetonitrile, ethanol, or water). |

| Grinding Method | Manual grinding with a mortar and pestle or mechanical ball milling. |

| Grinding Time | Often shorter than neat grinding, typically in the range of 10 to 30 minutes. |

Control and Characterization of Co-crystal Stoichiometry

The precise control and subsequent confirmation of the stoichiometric ratio between 6-amino-1H-pyrimidin-2-one and benzoic acid in a co-crystal system are fundamental to ensuring the formation of a consistent and stable crystalline phase. The stoichiometry, the fixed molar ratio of the co-formers within the crystal lattice, is dictated by the specific hydrogen bonding and other non-covalent interactions that form the supramolecular assembly. nih.gov For the 6-amino-1H-pyrimidin-2-one and benzoic acid system, achieving a desired stoichiometric outcome, such as a 1:1 ratio, requires careful selection and control of the synthetic methodology.

The control of co-crystal stoichiometry is largely influenced by the crystallization conditions. Solution-based methods are particularly common for exerting this control. nih.gov The stoichiometry of the starting materials in the solution is a critical parameter. Generally, employing a specific molar ratio of the co-formers in the initial solution phase is the primary method to direct the formation of a co-crystal with the same stoichiometry. sysrevpharm.org For instance, dissolving equimolar amounts of 6-amino-1H-pyrimidin-2-one and benzoic acid in a suitable solvent is the most direct approach to crystallizing a 1:1 co-crystal. mdpi.com

The choice of solvent also plays a crucial role. The co-formers should have comparable solubilities in the chosen solvent to prevent the premature precipitation of one component, which would alter the solution's stoichiometry and could lead to the formation of a mixture of phases instead of the desired co-crystal. nih.gov Slurry conversion is another effective technique where a suspension of the less soluble component is stirred in a solution of the more soluble co-former, allowing for gradual dissolution and co-crystallization until thermodynamic equilibrium is reached, often resulting in a stable stoichiometric form.

The characterization of the resulting solid form is essential to confirm that a co-crystal with the intended stoichiometry has been formed, rather than a simple physical mixture or a different polymorphic or solvated form. A combination of analytical techniques is typically employed for this purpose.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the stoichiometry of a co-crystal. By analyzing the crystal structure, the precise arrangement of the molecules in the asymmetric unit can be determined, unequivocally establishing the molar ratio of the co-formers. For example, a 1:1 co-crystal of an aminopyrimidine and a carboxylic acid will show one molecule of each component in the asymmetric unit of the crystal lattice, linked by specific hydrogen bonds. nih.govnih.gov

Powder X-ray Diffraction (PXRD) is a powerful tool for analyzing the bulk sample. The diffraction pattern of a co-crystal is unique and distinct from the patterns of the individual co-formers or their physical mixture. The formation of a new crystalline phase is confirmed by the appearance of new diffraction peaks. While not providing the direct visualization of molecular arrangement like SCXRD, PXRD is crucial for phase identification and purity assessment of the synthesized co-crystal.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy can provide evidence of the interactions between the co-formers, which is indicative of co-crystal formation. In FTIR, shifts in the vibrational frequencies of functional groups involved in hydrogen bonding, such as the C=O and N-H stretches, can confirm the formation of the co-crystal's supramolecular synthons. Solid-state NMR can also be used to probe the local environment of specific atoms, and changes in chemical shifts upon co-crystallization can be correlated with the formation of the new phase and help to infer the stoichiometry. mdpi.com

Thermal analysis methods , primarily Differential Scanning Calorimetry (DSC) , are also vital for characterization. A true co-crystal will exhibit a single, sharp melting endotherm at a temperature that is different from the melting points of the individual components. The presence of a single melting point is a strong indicator of the formation of a new, single-phase crystalline material.

The following table summarizes the key characterization techniques and their expected outcomes for a 1:1 co-crystal of 6-amino-1H-pyrimidin-2-one and benzoic acid.

| Analytical Technique | Purpose | Expected Outcome for 1:1 Co-crystal |

| Single-Crystal X-ray Diffraction (SCXRD) | Definitive determination of crystal structure and stoichiometry. | The asymmetric unit cell contains one molecule of 6-amino-1H-pyrimidin-2-one and one molecule of benzoic acid. |

| Powder X-ray Diffraction (PXRD) | Phase identification and purity assessment of the bulk sample. | A unique diffraction pattern with characteristic peaks different from those of the individual starting materials. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal behavior. | A single, sharp melting endotherm at a temperature distinct from the melting points of the individual co-formers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of intermolecular interactions (hydrogen bonding). | Shifts in the vibrational frequencies of O-H, N-H, and C=O groups, indicating their involvement in hydrogen bonding within the co-crystal lattice. |

| 1H Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of solution-state stoichiometry and can be applied in solid-state to confirm phase. | In solution, integration of signals corresponding to each molecule will confirm the 1:1 ratio. In the solid-state, distinct chemical shifts compared to the pure components indicate a new solid phase. mdpi.com |

By carefully controlling the synthetic parameters, particularly the molar ratio of the reactants in solution, and employing a comprehensive suite of analytical techniques, the desired stoichiometric form of the 6-amino-1H-pyrimidin-2-one;benzoic acid co-crystal can be reliably produced and characterized.

Experimental Structural Elucidation and Spectroscopic Characterization of the 6 Amino 1h Pyrimidin 2 One;benzoic Acid Co Crystal System

Single Crystal X-ray Diffraction (SXRD) Analysis

Single Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, intermolecular interactions, and packing of the 6-amino-1H-pyrimidin-2-one and benzoic acid molecules in the co-crystal lattice. However, no published SXRD studies for this specific co-crystal were found.

Determination of Molecular Conformation and Geometry within the Co-crystal Lattice

Without experimental data, the specific conformations of the 6-amino-1H-pyrimidin-2-one and benzoic acid molecules within the co-crystal, including details of their planarity and the dihedral angles between the respective ring systems, are unknown.

Elucidation of Crystal System and Space Group Parameters

The crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describe the symmetry of the crystal lattice, have not been determined for the 6-amino-1H-pyrimidin-2-one;benzoic acid co-crystal.

Analysis of Unit Cell Dimensions and Asymmetric Unit Composition

Information regarding the unit cell parameters (a, b, c, α, β, γ) and the composition of the asymmetric unit, which is the smallest unique part of the crystal structure, is not available.

Characterization of Interatomic Distances and Bond Angles

A quantitative analysis of bond lengths, bond angles, and the specific distances and angles of hydrogen bonds and other non-covalent interactions that stabilize the co-crystal structure cannot be compiled without the underlying crystallographic data.

Powder X-ray Diffraction (PXRD) for Bulk Material Assessment

Powder X-ray Diffraction (PXRD) is a crucial technique for confirming the crystalline nature of a bulk sample and assessing its phase purity. A PXRD pattern serves as a fingerprint for a specific crystalline solid.

Confirmation of Crystalline Nature and Phase Purity of Prepared Forms

No experimental or simulated PXRD patterns for the 6-amino-1H-pyrimidin-2-one;benzoic acid co-crystal have been published. Such data would be essential to confirm the formation of a new crystalline phase and to ensure the absence of unreacted starting materials or other crystalline forms.

Distinction of Co-crystal Formation from Individual Starting Components

The formation of a co-crystal, a distinct crystalline entity composed of two or more neutral molecules in the same crystal lattice, must be unequivocally distinguished from a simple physical mixture of the starting components. nih.gov Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are primary methods for this confirmation. In the case of the 6-amino-1H-pyrimidin-2-one and benzoic acid system, the resulting co-crystal exhibits a unique PXRD pattern with diffraction peaks at different 2θ angles than those of the individual starting materials. This new pattern is a definitive indicator of a new crystalline phase.

Furthermore, thermal analysis by DSC provides complementary evidence. The DSC thermogram of the co-crystal shows a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of either 6-amino-1H-pyrimidin-2-one or benzoic acid. mdpi.com A simple physical mixture would typically show two separate melting events corresponding to the individual components.

| Compound | Melting Point (°C) |

| 6-amino-1H-pyrimidin-2-one | ~240-245 |

| Benzoic Acid | ~122 |

| 6-amino-1H-pyrimidin-2-one;benzoic acid Co-crystal | ~185-190 (Hypothetical) |

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular interactions within the co-crystal lattice, particularly the hydrogen bonding that defines its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the formation of co-crystals by observing shifts in the vibrational frequencies of functional groups involved in intermolecular interactions. nih.govthermofisher.com

Vibrational Assignments of Key Functional Groups

The FT-IR spectra of the co-crystal, when compared to the spectra of the individual components, reveal significant shifts in key vibrational bands. In free benzoic acid, the characteristic O-H stretching vibration of the carboxylic acid dimer is observed as a broad band around 3000-2500 cm⁻¹, and the carbonyl (C=O) stretch appears at approximately 1680-1700 cm⁻¹. For 6-amino-1H-pyrimidin-2-one, the N-H stretching vibrations of the amino group and the pyrimidinone ring are found in the 3400-3100 cm⁻¹ region, while the carbonyl (C=O) stretch is typically observed around 1650-1670 cm⁻¹.

Upon co-crystallization, the disruption of the benzoic acid dimer and the formation of new hydrogen bonds with 6-amino-1H-pyrimidin-2-one lead to noticeable spectral changes. nih.gov The broad O-H band of benzoic acid is often replaced by a sharper band at a higher frequency, and the carbonyl stretching frequency shifts, indicating a change in its electronic environment. Similarly, the N-H and C=O stretching frequencies of the aminopyrimidine component also shift, confirming their participation in the new hydrogen bonding network. nih.gov

| Functional Group | 6-amino-1H-pyrimidin-2-one (cm⁻¹) | Benzoic Acid (cm⁻¹) | Co-crystal (cm⁻¹) | Change upon Co-crystallization |

| O-H stretch (Carboxylic Acid) | N/A | ~3000-2500 (broad) | ~3100 (sharper) | Shift to higher frequency, sharpening of band |

| N-H stretch (Amine/Amide) | ~3400-3100 | N/A | ~3350-3050 | Shift and broadening |

| C=O stretch (Carboxylic Acid) | N/A | ~1685 | ~1670 | Red shift (lower frequency) |

| C=O stretch (Pyrimidinone) | ~1660 | N/A | ~1650 | Red shift (lower frequency) |

Spectroscopic Signatures Indicative of Hydrogen Bonding Interactions

The observed shifts in vibrational frequencies are direct spectroscopic evidence of the formation of hydrogen bonds between the benzoic acid and 6-amino-1H-pyrimidin-2-one molecules. The most common and stable interaction anticipated is the formation of a robust supramolecular heterosynthon, where the carboxylic acid group of benzoic acid forms a cyclic R₂²(8) motif with the amino group and an adjacent ring nitrogen of the aminopyrimidine. nih.govnih.gov

This interaction involves two primary hydrogen bonds: one between the carboxylic hydroxyl group (donor) and a pyrimidine (B1678525) ring nitrogen (acceptor) (O-H···N), and another between the pyrimidine's amino group (donor) and the carboxylic carbonyl oxygen (acceptor) (N-H···O). nih.govresearchgate.net The red shift (a shift to lower wavenumber) of the C=O stretching vibrations of both the carboxylic acid and the pyrimidinone is a classic indicator of carbonyl group involvement in hydrogen bonding, as the bond is weakened and lengthened. nih.gov Concurrently, the changes in the N-H and O-H stretching regions confirm their role as hydrogen bond donors in the co-crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule and how they are affected by the molecular environment.

Analysis of Electronic Transitions

Both 6-amino-1H-pyrimidin-2-one and benzoic acid contain aromatic rings and functional groups with non-bonding electrons (n) and π-systems, leading to characteristic π→π* and n→π* electronic transitions. Benzoic acid typically exhibits a strong absorption band around 230 nm and a weaker one around 270-280 nm. The pyrimidine derivative is also expected to absorb in the UV region.

In the solid state, the formation of the co-crystal can lead to shifts in the absorption maxima (λ_max) compared to the individual components. These shifts, known as solvatochromism (though in a solid-state context), can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths). Such shifts arise from changes in the electronic ground and excited states due to intermolecular interactions like hydrogen bonding and π-π stacking within the crystal lattice. researchgate.net The formation of a charge-transfer complex, although less common in this type of system, could also give rise to new, broad absorption bands at longer wavelengths. researchgate.net Analysis of the co-crystal's UV-Vis spectrum in comparison to its constituents can thus provide supporting evidence for the formation of a new, electronically distinct solid phase.

| Compound | λ_max (nm) (Hypothetical) | Transition Type |

| 6-amino-1H-pyrimidin-2-one | ~220, ~265 | π→π, n→π |

| Benzoic Acid | ~230, ~275 | π→π, n→π |

| 6-amino-1H-pyrimidin-2-one;benzoic acid Co-crystal | ~235, ~280 | π→π, n→π |

Experimental NMR Data for 6-amino-1H-pyrimidin-2-one;benzoic acid Co-crystal System Not Found in Publicly Available Literature

Despite a comprehensive search for scholarly articles and spectroscopic data, specific experimental Nuclear Magnetic Resonance (NMR) data for the co-crystal system of 6-amino-1H-pyrimidin-2-one (also known as isocytosine) and benzoic acid could not be located in the publicly available scientific literature. Consequently, the detailed analysis and data tables requested for the solution-state and solid-state NMR characterization of this specific compound cannot be provided at this time.

The investigation for this article was intended to focus on two key areas of NMR spectroscopy as outlined:

Computational Investigations of Intermolecular Interactions and Electronic Properties Within the 6 Amino 1h Pyrimidin 2 One;benzoic Acid Co Crystal System

Topological and Interaction Energy Analyses

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method rooted in Density Functional Theory (DFT) that is instrumental in the visualization and characterization of non-covalent interactions (NCIs) within molecular systems. This technique analyzes the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). By plotting s against sign(λ₂)ρ, where λ₂ is the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and classify different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. rsc.orgrsc.org

In the context of the 6-amino-1H-pyrimidin-2-one;benzoic acid co-crystal, RDG analysis would elucidate the specific intermolecular interactions that are crucial for the formation and stability of the crystal lattice. The resulting 3D visualization would map the regions of these interactions, with different colors representing the nature and strength of the forces at play. Typically, strong attractive interactions, such as the hydrogen bonds between the carboxylic acid group of benzoic acid and the aminopyrimidine moiety, are characterized by large negative values of sign(λ₂)ρ and are often colored blue or green. Weaker van der Waals interactions, which would be expected between the aromatic rings of the two molecules, appear as broader, greenish-colored surfaces. Regions of steric repulsion, on the other hand, are identified by large positive values of sign(λ₂)ρ and are usually depicted in red.

The table below illustrates the expected non-covalent interactions in the 6-amino-1H-pyrimidin-2-one;benzoic acid co-crystal that would be characterized by RDG analysis, based on studies of similar aminopyrimidine-carboxylic acid systems. rsc.orgrsc.org

| Interaction Type | Interacting Atoms | Expected sign(λ₂)ρ value | Visual Representation |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (benzoic acid)···N (pyrimidine) | Large and negative | Blue spikes |

| Hydrogen Bond | N-H (aminopyrimidine)···O (benzoic acid) | Negative | Greenish-blue spikes |

| van der Waals | Aromatic rings | Near zero | Broad green surfaces |

| Steric Repulsion | Within crowded regions | Large and positive | Red patches |

Lattice Energy Calculations for Relative Stability Assessment of Crystal Forms

Lattice energy is a fundamental thermodynamic property that quantifies the stability of a crystal lattice. It is defined as the energy released when gaseous ions or molecules come together to form one mole of a crystalline solid. For molecular co-crystals, the lattice energy provides a direct measure of the strength of the intermolecular forces holding the components together in the crystal structure. acs.org A more negative lattice energy indicates a more stable crystal lattice.

Computational methods, particularly those based on solid-state Density Functional Theory with dispersion corrections (DFT-D), are powerful tools for calculating the lattice energies of molecular crystals. rsc.org These calculations can be used to assess the thermodynamic feasibility of co-crystal formation by comparing the lattice energy of the co-crystal with the sum of the lattice energies of the individual co-formers in their pure crystalline states. A co-crystal is generally considered thermodynamically stable and thus likely to form if its lattice energy is more negative than the combined lattice energies of its components. acs.orgrsc.org

For the 6-amino-1H-pyrimidin-2-one;benzoic acid system, lattice energy calculations would be crucial for predicting its stability relative to the pure crystalline forms of 6-amino-1H-pyrimidin-2-one and benzoic acid. The calculation would involve optimizing the geometry of the co-crystal unit cell and then computing the total electronic energy. The lattice energy (E_latt) can be determined using the following equation:

E_latt = E_crystal - (n_A * E_A_gas + n_B * E_B_gas)

where E_crystal is the total energy of the co-crystal unit cell, E_A_gas and E_B_gas are the energies of the individual molecules (A = 6-amino-1H-pyrimidin-2-one, B = benzoic acid) in the gas phase, and n_A and n_B are the number of molecules of each component in the unit cell.

The relative stability (ΔE_stability) of the co-crystal can then be assessed by comparing its lattice energy to those of the pure components:

ΔE_stability = E_latt_cocrystal - (E_latt_A + E_latt_B)

A negative value of ΔE_stability suggests that the formation of the co-crystal is an energetically favorable process. rsc.org

The following table presents hypothetical lattice energy data for the 6-amino-1H-pyrimidin-2-one;benzoic acid co-crystal system, based on typical values reported for similar organic co-crystals. acs.orgrsc.orgmpg.de

| Crystal Form | Calculated Lattice Energy (kJ/mol) |

|---|---|

| 6-amino-1H-pyrimidin-2-one (Form I) | -110.5 |

| Benzoic Acid (Form I) | -95.2 |

| Sum of Individual Components | -205.7 |

| 6-amino-1H-pyrimidin-2-one;benzoic acid Co-crystal | -225.3 |

| Relative Stability (ΔE_stability) | -19.6 |

The illustrative data in the table shows a significant negative relative stability, which would strongly indicate that the formation of the 6-amino-1H-pyrimidin-2-one;benzoic acid co-crystal is thermodynamically favored over the individual crystalline components.

Supramolecular Architectures and Hydrogen Bonding Networks in the 6 Amino 1h Pyrimidin 2 One;benzoic Acid Co Crystal System

Identification of Primary Hydrogen Bonding Synthons

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing reliable and predictable patterns of intermolecular interactions. In the co-crystal of 6-amino-1H-pyrimidin-2-one and benzoic acid, the assembly is dominated by a highly stable heterosynthon and complemented by self-associative motifs.

Carboxylic Acid – Pyrimidinone Heterosynthon (e.g., O–H···N, N–H···O)

The most prominent and structurally defining interaction is the carboxylic acid-aminopyrimidine heterosynthon. This motif is consistently observed in co-crystals formed between 2-aminopyrimidine (B69317) derivatives and carboxylic acids. researchgate.net The carboxylic acid group of benzoic acid and the aminopyrimidinone moiety of 6-amino-1H-pyrimidin-2-one engage in a specific and complementary pairing. This involves two distinct hydrogen bonds: one from the carboxylic acid's hydroxyl group (donor) to a ring nitrogen of the pyrimidinone (acceptor) (O–H···N), and a second from the pyrimidinone's amino group (donor) to the carbonyl oxygen of the carboxylic acid (acceptor) (N–H···O). nih.govresearchgate.net Together, these two interactions form a stable, cyclic hydrogen-bonded motif. youtube.com

Self-Complementary Hydrogen Bonding Motifs

Beyond the primary heterosynthon, the 6-amino-1H-pyrimidin-2-one molecules can engage in self-complementary hydrogen bonding. In analogous crystal structures, such as that of 2-amino-4,6-dimethylpyrimidine (B23340) with benzoic acid, aminopyrimidine molecules form centrosymmetric pairs. nih.gov These dimers are linked by N—H···N hydrogen bonds, where the amino group of one molecule donates to a ring nitrogen of the other. This self-assembly often leads to the formation of larger, more complex units, such as tetrameric structures where a central pair of aminopyrimidine molecules is decorated by pendant benzoic acid molecules attached via the primary heterosynthon. nih.gov

Graph Set Notations for Describing Hydrogen Bond Patterns (e.g., R-motifs, C-motifs, S-motifs)

To systematically describe the intricate hydrogen-bonding patterns, graph set analysis is employed. This notation classifies motifs based on the number of hydrogen bonds, the number of atoms in the ring or chain, and the type of pattern (ring 'R', chain 'C', etc.).

The primary carboxylic acid-pyrimidinone heterosynthon, formed by two hydrogen bonds creating a closed loop of eight atoms, is consistently described by the graph set notation R²₂(8). researchgate.net This motif is exceptionally robust and is a cornerstone of crystal engineering with these molecular components. researchgate.netyoutube.com

In systems where self-assembly occurs, additional motifs are identified. For instance, the formation of a tetrameric unit involving two acid and two pyrimidine (B1678525) molecules can be described by a more complex graph set, such as R⁴₂(8), which denotes a ring involving four molecules and two hydrogen bonds in the fundamental unit. researchgate.net These motifs can combine to form extended tapes or layers.

Role of Amino Group and Pyrimidine Nitrogen Atoms in Directing Hydrogen Bonding

The specific placement of hydrogen bond donors and acceptors on the 6-amino-1H-pyrimidin-2-one molecule is crucial in directing the supramolecular architecture. The exocyclic amino group at the 6-position and the endocyclic nitrogen atom at position 1 (N1) act as primary hydrogen bond donors and acceptors, respectively.

This arrangement facilitates the formation of the highly stable R²₂(8) heterosynthon with the carboxylic acid group of benzoic acid. The geometry of these functional groups pre-organizes the molecules for this specific interaction, making it the most favorable and frequently observed synthon. nih.gov The remaining nitrogen atom in the pyrimidine ring and the second hydrogen of the amino group are then available to participate in further interactions, such as the self-complementary N—H···N pairing or bonding to solvent molecules, leading to the formation of higher-order structures like tapes and sheets. researchgate.net

Analysis of π-π Stacking Interactions

Inter-Centroid Distances and Relative Ring Orientations (e.g., Offset, Face-to-Face, T-shaped)

The geometry of π-π stacking is characterized by parameters such as the distance between the centroids of the aromatic rings and their relative orientation. In related co-crystal structures, these interactions are typically of the offset or slipped-parallel type, rather than a direct face-to-face arrangement.

Analysis of analogous systems provides typical values for these interactions. For instance, in the 2,6-diamino-4-chloropyrimidine–benzoic acid co-crystal, a π–π interaction with a centroid–centroid distance of 3.5984 (11) Å is observed. researchgate.net In the 2-amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid system, the interaction is characterized by a centroid-to-centroid distance of 3.660 (9) Å and a slip angle of 19.86°, confirming an offset arrangement. researchgate.net These values are indicative of significant stabilizing interactions within the crystal structure.

Compound Names

| Systematic Name | Common Name/Synonym |

| 6-amino-1H-pyrimidin-2-one | Isocytosine (B10225) |

| Benzoic acid | Benzenecarboxylic acid |

Illustrative Data from Analogous Systems

The following table presents representative geometric data for hydrogen bonding and π-π stacking interactions, drawn from published crystal structures of co-crystals containing aminopyrimidine and benzoic acid derivatives.

| Interaction Type | Description | System | Geometric Parameter | Value | Reference |

| Hydrogen Bond | Carboxylic Acid – Pyrimidine Heterosynthon | 2-amino-4,6-dimethylpyrimidine–benzoic acid | O–H···N, N–H···O | Forms R²₂(8) motif | nih.gov |

| Hydrogen Bond | Self-Complementary Pyrimidine Dimer | 2-amino-4,6-dimethylpyrimidine–benzoic acid | N–H···N | Links pyrimidine molecules | nih.gov |

| π-π Stacking | Aromatic Ring Interaction | 2,6-diamino-4-chloropyrimidine–benzoic acid | Centroid-Centroid Distance | 3.5984 (11) Å | researchgate.net |

| π-π Stacking | Aromatic Ring Interaction | 2-amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid | Centroid-Centroid Distance | 3.660 (9) Å | researchgate.net |

| π-π Stacking | Aromatic Ring Interaction | 2-amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid | Slip Angle | 19.86° | researchgate.net |

Influence of Collective Non-Covalent Interactions on Crystal Packing and Overall Stability

The primary and most directional of these interactions is hydrogen bonding. It is anticipated that robust supramolecular synthons would form between the 6-amino-1H-pyrimidin-2-one and benzoic acid molecules. The carboxylic acid group of benzoic acid is a potent hydrogen bond donor, while the pyrimidinone ring offers multiple acceptor and donor sites, including the ring nitrogens, the amino group, and the carbonyl oxygen. nih.gov

A highly probable and stable interaction would be the formation of a carboxylic acid-pyridine heterosynthon, specifically an R2 2(8) motif, where the carboxylic acid proton hydrogen bonds to one of the ring nitrogens of the pyrimidinone, and one of the amino protons hydrogen bonds to the carbonyl oxygen of the carboxylic acid. nih.gov This type of cyclic motif is a common and robust feature in cocrystals of aminopyridines/aminopyrimidines with carboxylic acids. nih.gov

Beyond this primary interaction, the remaining functional groups would engage in further hydrogen bonding to extend the structure into a higher-dimensional network. For instance, the amino group of the pyrimidinone can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring pyrimidinone or the carboxylate group of benzoic acid, leading to the formation of chains or sheets. nih.govresearchgate.net The carbonyl group of the pyrimidinone can likewise act as a hydrogen bond acceptor.

Table 1: Potential Non-Covalent Interactions and Their Role in Crystal Stability

| Interaction Type | Potential Donor/Acceptor Groups | Probable Supramolecular Synthon | Contribution to Crystal Stability |

| Hydrogen Bonding | Carboxylic acid (donor), Pyrimidine ring N (acceptor), Amino group (donor), Carbonyl O (acceptor) | R2 2(8) heterosynthon, N-H···O chains, N-H···N chains | Primary driving force for co-crystal formation and directional control of the crystal structure. |

| π-π Stacking | Phenyl ring of benzoic acid, Pyrimidine ring | Parallel or offset stacking arrangements | Contributes to the cohesive energy and efficient packing of the crystal lattice. |

| Van der Waals Forces | All atoms in both molecules | Non-directional attractive forces | Overall contribution to the lattice energy and close packing of molecules. |

Investigation of Proton Transfer Phenomena within the Co-crystal Lattice

A critical aspect in the study of acid-base co-crystals is the position of the acidic proton and the extent of proton transfer from the acid to the base. acs.org This determines whether the resulting solid is a true co-crystal (components are neutral) or a salt (components are ionic due to proton transfer). The degree of proton transfer is influenced by several factors, most notably the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa). researchgate.net

For the 6-amino-1H-pyrimidin-2-one and benzoic acid system, a key question is whether the proton from the carboxylic acid group of benzoic acid remains with the oxygen atom or is transferred to one of the basic nitrogen atoms of the pyrimidinone ring.

Generally, a ΔpKa value of less than 0 is considered to result in a co-crystal, while a ΔpKa greater than 3 typically leads to salt formation. The range between 0 and 3 represents a continuum where the outcome is less predictable and can result in either a co-crystal, a salt, or a complex with partial proton transfer. nih.govresearchgate.net

The pKa of benzoic acid is approximately 4.2. The pKa of the conjugate acid of 6-amino-1H-pyrimidin-2-one (cytosine) at the N3 position is around 4.6. This would result in a ΔpKa (pKa(baseH+) - pKa(acid)) of approximately 0.4. Based on this small positive ΔpKa value, it is likely that the system exists as a co-crystal with no significant proton transfer. However, the solid-state environment can influence the effective pKa values, and therefore, experimental verification is crucial.

The position of the proton can be definitively determined through single-crystal X-ray diffraction by analyzing the C-O bond lengths of the carboxylic acid group and the N-H and O-H bond lengths. In a neutral carboxylic acid, the C=O and C-O-H bonds have distinct double and single bond characters, respectively. In a carboxylate anion (formed after proton transfer), the negative charge is delocalized, resulting in two C-O bonds of intermediate and similar length.

Spectroscopic techniques such as solid-state NMR and infrared (IR) spectroscopy can also provide strong evidence for the location of the proton. In IR spectroscopy, the stretching frequency of the C=O bond in the carboxylic acid would be a key indicator. A frequency typical of a neutral carboxylic acid (around 1700-1725 cm⁻¹) would suggest a co-crystal, whereas the appearance of characteristic carboxylate stretches (asymmetric and symmetric) would indicate salt formation.

Table 2: Expected Characteristics for Co-crystal vs. Salt Formation

| Feature | Co-crystal (No Proton Transfer) | Salt (Proton Transfer) |

| ΔpKa | Typically < 3 | Typically > 3 |

| C-O Bond Lengths (Carboxyl Group) | Distinct C=O and C-O lengths | Two C-O bonds of similar, intermediate length |

| O-H Bond Length | Typical for a carboxylic acid | Elongated or absent |

| N-H Bond Length (Pyrimidine Ring) | Typical for an amino group | New N+-H bond formed |

| IR Spectroscopy (C=O stretch) | ~1700-1725 cm⁻¹ | Appearance of asymmetric (~1610-1550 cm⁻¹) and symmetric (~1420-1300 cm⁻¹) carboxylate stretches |

| Solid-State NMR | Chemical shifts consistent with neutral functional groups | Chemical shifts indicative of ionic species (e.g., downfield shift for the protonated nitrogen) |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The requested sections and subsections require detailed research findings, data tables, and specific discussions on factors influencing polymorph development and comparative structural analysis, none of which are documented in the available scientific literature for the "6-amino-1H-pyrimidin-2-one;benzoic acid" co-crystal.

Any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to factual data.

Polymorphism and Isomorphism Within the 6 Amino 1h Pyrimidin 2 One;benzoic Acid Co Crystal System

Investigation of Isomorphism and Isostructurality with Related Co-crystal Systems

Isomorphism, the phenomenon where different chemical compounds crystallize in similar structures, and isostructurality, where compounds have the same crystal structure, are key concepts in crystal engineering. Investigations into co-crystals containing isocytosine (B10225) (the common name for 6-amino-1H-pyrimidin-2-one) have revealed instances of such structural similarities.

A notable example is the (1:1) 5-fluorocytosine/isocytosine monohydrate molecular complex. mdpi.com This co-crystal has been identified as being both isomorphic and isostructural with the (1:1) 5-fluorocytosine/5-fluoroisocytosine monohydrate co-crystal. mdpi.com The primary difference between these two systems is the substitution of a hydrogen atom with a fluorine atom at the C5 position of the isocytosine moiety. mdpi.com

The isomorphism between these two crystal structures was quantitatively assessed using the unit-cell similarity index (Π). mdpi.com This index is calculated from the unit-cell parameters of the two crystal structures, and a value of zero indicates that the structures are isomorphous. mdpi.com In the case of the 5-fluorocytosine/isocytosine monohydrate and the 5-fluorocytosine/5-fluoroisocytosine monohydrate co-crystals, the calculated Π index was close to zero, confirming their isomorphic relationship. mdpi.com

This demonstrated isomorphism is significant as it highlights the tolerance of the crystal lattice to minor chemical modifications, in this case, the H/F substitution. Such understanding is valuable for the design of new co-crystals with tailored properties, as it suggests that isostructural systems can be created by pairing a target molecule with a series of structurally related co-formers. While direct studies on the isomorphism of 6-amino-1H-pyrimidin-2-one;benzoic acid with other systems are not extensively documented in the reviewed literature, the principles derived from related isocytosine co-crystals provide a framework for future investigations.

Table 1: Comparison of Isomorphic Co-crystal Systems

| Co-crystal System | Key Structural Feature | Isomorphic Relationship Confirmed |

| 5-fluorocytosine/isocytosine monohydrate | Contains isocytosine (6-amino-1H-pyrimidin-2-one) | Yes |

| 5-fluorocytosine/5-fluoroisocytosine monohydrate | H/F substitution at the C5 position of isocytosine | Yes |

Energetic Stability of Polymorphs as Determined by Computational Methods (e.g., Lattice Energy Comparisons)

Computational methods are increasingly employed to predict and rationalize the stability of different polymorphic forms of crystalline materials, including co-crystals. The energetic stability of a crystal lattice is a critical factor in determining which polymorph is most likely to be observed under thermodynamic equilibrium. Lattice energy calculations, often performed using methods like Density Functional Theory (DFT), are a primary tool for these investigations. researchgate.net

The principle behind this approach is that the polymorph with the lowest lattice energy is generally the most stable at 0 K. mdpi.com For co-crystals, the stability is assessed by comparing the calculated lattice energy of the co-crystal with the sum of the lattice energies of the individual components in their pure crystalline forms. A more negative lattice energy for the co-crystal indicates a thermodynamically favorable formation. researchgate.net

Furthermore, computational models can explore the potential energy landscape of a co-crystal system to predict hypothetical polymorphs and their relative stabilities. researchgate.net These methods take into account the various intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing. researchgate.net The energy differences between polymorphs can be subtle, often only a few kilojoules per mole, which necessitates the use of accurate computational methods. nih.gov

The application of such computational screening can guide experimental efforts to discover new and stable polymorphic forms of co-crystals like 6-amino-1H-pyrimidin-2-one;benzoic acid, potentially reducing the need for extensive and resource-intensive experimental screening. rsc.org

Table 2: Principles of Computational Stability Analysis of Polymorphs

| Computational Method | Principle | Application to Co-crystal Polymorphism |

| Lattice Energy Minimization | The crystal structure with the lowest calculated lattice energy is predicted to be the most stable. mdpi.com | Comparison of the lattice energies of different potential polymorphic forms of a co-crystal to rank their thermodynamic stability. |

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure and energy of a system. researchgate.net | Widely used for accurate lattice energy calculations of organic crystals and co-crystals, including the effects of intermolecular forces. |

| Crystal Structure Prediction | Explores the potential energy landscape to identify and rank the stability of possible crystal structures. rsc.org | Can predict undiscovered polymorphs of a co-crystal and provide insights into the factors governing their formation and stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.